molecular formula C9H20N2O B7986479 2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol

2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol

Cat. No.: B7986479
M. Wt: 172.27 g/mol
InChI Key: UODDPEKPHVJCRC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol (IUPAC name) is a tertiary amine with the molecular formula C₉H₂₀N₂O. Its structure comprises a piperidine ring substituted with a methyl group at the 1-position and an (R)-configured stereocenter at the 3-position, linked to a methylaminoethanol moiety. The stereochemistry at the piperidin-3-yl position may influence its physicochemical properties and binding affinity in biological systems.

Properties

IUPAC Name

2-[methyl-[(3R)-1-methylpiperidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-5-3-4-9(8-10)11(2)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODDPEKPHVJCRC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of 2-[Methyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Catalysts such as palladium or platinum are often used to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, esterified products.

Scientific Research Applications

2-[Methyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to physiological effects.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Pyrrole Rings : The target compound’s piperidine ring provides conformational rigidity and basicity, unlike the planar pyrrole in MS094, which may reduce steric hindrance in binding interactions .
  • Substituent Effects: The (R)-methyl-piperidine group distinguishes the target from simpler analogs like 2-(methylamino)ethanol, which lacks cyclic substituents and exhibits stronger intramolecular hydrogen bonding (intra-HB) .
  • LogP and Polarity : MS094’s higher LogP (2.397) suggests greater lipophilicity compared to the target compound, likely due to its aromatic pyrrole and ethoxy groups. The target’s piperidine ring may balance hydrophilicity and membrane permeability.

Physical and Chemical Properties

Table 2: Thermodynamic and Solubility Properties

Compound Name ΔHvap (kJ/mol) Intra-HB? Water Solubility Reference
2-(Methylamino)ethanol ~58.5 Yes High
Target Compound Not reported Likely Moderate -
2-(Ethylisopropylamino)ethanol ~45.0 No Low
  • Vaporization Enthalpy: 2-(Methylamino)ethanol’s high ΔHvap (~58.5 kJ/mol) is attributed to intra-HB stabilization, a feature likely present in the target compound due to its ethanolamine backbone .
  • Solubility : Bulkier substituents (e.g., piperidine in the target, isopropyl in ) reduce water solubility compared to simpler analogs.

Biological Activity

2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, pharmacological properties, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring, an amino group, and an ethanol moiety, which contribute to its unique biological properties. Its stereochemistry, particularly the (R)-configuration of the piperidine derivative, enhances its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate the activity of receptors involved in mood regulation and cognitive functions. The compound's ability to bind effectively to these receptors suggests potential applications in treating neurological disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect Reference
Neurotransmitter modulationDopamine receptorsPotential antidepressant effects
Antimicrobial activityBacterial strainsInhibition of growth
CytotoxicityCancer cell linesInduction of apoptosis
Enzyme inhibitionSpecific metabolic enzymesModulation of metabolic pathways

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of this compound on dopamine receptors. Results indicated that the compound significantly enhanced dopamine signaling, suggesting its potential as an antidepressant agent.
  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells : Research evaluating the cytotoxic effects on various cancer cell lines showed that this compound induced apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol, and how does stereochemistry influence yield and purity?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions or reductive amination to construct the piperidine core. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Reaction conditions (e.g., temperature, solvent polarity) significantly impact enantiomeric excess. Post-synthesis, validate stereochemistry via chiral HPLC or 1H^{1}\text{H}-/13C^{13}\text{C}-NMR with Mosher’s acid derivatization .
  • Key Parameters : Monitor reaction progress using TLC (silica gel, methanol/ethyl acetate mobile phase) and confirm purity (>95%) via reverse-phase HPLC with UV detection at 254 nm .

Q. How can the physicochemical properties (e.g., LogP, PSA) of this compound guide its application in pharmacokinetic studies?

  • Methodology : Calculate LogP (2.089) and topological polar surface area (PSA, 45.6 Ų) using computational tools like Molinspiration or ACD/Labs. These values predict moderate lipophilicity and blood-brain barrier permeability, making it suitable for CNS-targeted drug candidates. Validate experimentally via shake-flask method for LogP and Caco-2 cell assays for permeability .

Q. What analytical techniques are critical for characterizing intramolecular hydrogen bonding and thermodynamic stability?

  • Methodology : Use differential scanning calorimetry (DSC) to measure enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}) and Fourier-transform infrared spectroscopy (FTIR) to identify N–H···O hydrogen bonds. Compare with analogous aminoethanols (e.g., 2-(methyl-amino)-ethanol) to assess stability trends .

Advanced Research Questions

Q. How do conflicting data on bioactivity (e.g., antimicrobial vs. anticancer) arise in studies of structurally similar piperidine derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents on the piperidine ring. Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to identify critical functional groups. Contradictions often stem from assay conditions (e.g., cell line specificity, concentration thresholds) or metabolic stability differences .

Q. What strategies resolve discrepancies between predicted and experimental thermodynamic properties (e.g., vaporization enthalpy)?

  • Methodology : Apply group-contribution models (e.g., UNIFAC) to predict ΔHvap\Delta H_{\text{vap}}, then validate via thermogravimetric analysis (TGA). Discrepancies may arise from unaccounted intramolecular interactions (e.g., hydrogen bonding). Refine computational models using density functional theory (DFT) to incorporate these effects .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during large-scale synthesis?

  • Methodology : Use design of experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratio). For example, reduce Pd(PPh3_3)4_4 to 5 mol% in DMF/DIEA at 60°C to minimize dimerization. Monitor byproducts via LC-MS and optimize purification using flash chromatography (hexane/ethyl acetate gradient) .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., TNF-α inhibition)?

  • Methodology : Employ surface plasmon resonance (SPR) to measure binding affinity (KDK_D) and molecular docking (AutoDock Vina) to predict binding poses. Cross-validate with in vivo models (e.g., murine inflammation assays) to confirm functional inhibition .

Data Contradiction Analysis

Q. Why do different studies report varying LogP values for structurally related aminoethanols?

  • Resolution : Variations arise from measurement techniques (shake-flask vs. chromatographic methods) or pH-dependent ionization. Standardize conditions (e.g., pH 7.4 buffer) and use consensus values from PubChem or Reaxys .

Q. How to address inconsistencies in reported bioactivity across cell lines or species?

  • Resolution : Conduct meta-analysis of existing data to identify confounding factors (e.g., cell line genetic drift, serum content in media). Use isogenic cell panels or organoid models to improve reproducibility .

Methodological Best Practices

  • Stereochemical Purity : Always employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC and correlate with optical rotation measurements .
  • Thermodynamic Validation : Cross-reference computational predictions (e.g., COSMO-RS) with experimental DSC/TGA data .
  • Bioactivity Confirmation : Combine in silico docking with SPR and functional assays to eliminate false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.